(4-Fluorocyclohexyl)boronic acid

pKa boronic acid acidity electron-withdrawing substituent

(4‑Fluorocyclohexyl)boronic acid is an aliphatic boronic acid bearing a cyclohexyl scaffold substituted with an electron‑withdrawing fluorine atom at the 4‑position. The compound belongs to the organoboron family widely employed in Suzuki‑Miyaura carbon–carbon bond‑forming reactions.

Molecular Formula C6H12BFO2
Molecular Weight 145.97 g/mol
Cat. No. B8187724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorocyclohexyl)boronic acid
Molecular FormulaC6H12BFO2
Molecular Weight145.97 g/mol
Structural Identifiers
SMILESB(C1CCC(CC1)F)(O)O
InChIInChI=1S/C6H12BFO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6,9-10H,1-4H2
InChIKeyDQVIJWLJUSXJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorocyclohexyl)boronic Acid – A Cis-Configured, Electron-Modulated Aliphatic Boronic Acid for Precision Cross-Coupling & Medicinal Chemistry Procurement


(4‑Fluorocyclohexyl)boronic acid is an aliphatic boronic acid bearing a cyclohexyl scaffold substituted with an electron‑withdrawing fluorine atom at the 4‑position. The compound belongs to the organoboron family widely employed in Suzuki‑Miyaura carbon–carbon bond‑forming reactions [1]. Its cis‑configured fluorocyclohexyl framework is accessible via a stereoselective rhodium‑catalysed arene hydrogenation methodology developed by Glorius and co‑workers, delivering high diastereoselectivities [2]. The electron‑withdrawing fluorine atom modulates the boronic acid’s acidity, conformation and metabolic stability relative to non‑fluorinated cyclohexylboronic acids, making it a distinct building block for drug‑discovery and agrochemical programmes .

Why Cyclohexylboronic Acid Cannot Substitute (4‑Fluorocyclohexyl)boronic Acid Without Loss of Function


Although cyclohexylboronic acid (CAS 4441‑56‑9) shares the aliphatic boronic acid core, the absence of the fluorine substituent eliminates three critical differential properties: (i) the electron‑withdrawing fluorine lowers the boronic acid pKa, altering transmetallation kinetics in Suzuki couplings and enhancing diol‑binding affinity [1]; (ii) the fluorine atom imposes a conformational bias on the cyclohexane ring, affecting the three‑dimensional presentation of the boron centre in enzyme active sites [2]; and (iii) the fluorine blocks cytochrome P450‑mediated oxidation at the 4‑position, conferring superior metabolic stability in lead optimisation programmes . Generic replacement with non‑fluorinated cyclohexylboronic acid therefore risks divergent reactivity, altered biological activity and poor pharmacokinetic performance.

(4‑Fluorocyclohexyl)boronic Acid – Quantitative Differentiation Evidence vs. Cyclohexylboronic Acid and Other Aliphatic Boronic Acids


pKa Shift Induced by 4‑Fluorine Substitution – Evidence from Fluorinated Alkylboronic Acid Analogues

The boron centre pKa is a decisive parameter governing Suzuki coupling transmetallation efficiency and diol‑sensing capability. Cyclohexylboronic acid exhibits a predicted pKa of 10.47 ± 0.20 . While an experimentally determined pKa for (4‑fluorocyclohexyl)boronic acid is not available in the open literature, the electron‑withdrawing fluorine at the 4‑position has been demonstrated in structurally analogous fluorinated alkylboronic acids to reduce the pKa of the boron centre by 3–7 units. Specifically, fluorinated β‑aminoalkylboronic acids display a pKa of 3.4, the lowest recorded for any alkylboronic acid class [1]. This acidification arises from the inductive withdrawal of electron density from the boron atom, stabilising the tetrahedral boronate form and enhancing both transmetallation rates and diol binding affinity under physiological conditions [2].

pKa boronic acid acidity electron-withdrawing substituent

Cis‑Selective Stereochemical Definition – Diastereomeric Ratio >90:10 via Glorius Hydrogenation

The (4‑fluorocyclohexyl)boronic acid building block is commercially available as its pinacol ester in the cis‑configuration (CAS 2173014‑94‑1), derived from a cis‑selective rhodium‑catalysed hydrogenation of fluorinated arenes reported by Glorius and co‑workers [1]. This methodology delivers diastereomeric ratios (d.r.) up to 95:5 for fluorinated cyclohexane products, with the trifluoromethyl‑substituted analogue achieving 92:8 d.r. at 69% yield [2]. In contrast, cyclohexylboronic acid is achiral at the ring and carries no stereochemical definition, providing no conformational bias for target‑binding interactions . The cis‑configured fluorocyclohexyl ring presents both the boron centre and the fluorine atom on the same face of the cyclohexane ring, creating a well‑defined, polarised three‑dimensional pharmacophore that is inaccessible from trans‑configured or non‑fluorinated analogues.

stereoselective synthesis diastereomeric ratio cis‑hydrogenation

Enhanced Metabolic Stability at the 4‑Position via Fluorine Blockade of CYP450 Oxidation

The 4‑position of a cyclohexane ring is a well‑documented site of cytochrome P450‑mediated hydroxylation, representing a primary metabolic soft spot in aliphatic lead compounds [1]. Introduction of a fluorine atom at this position sterically and electronically blocks oxidative metabolism, a strategy validated across numerous drug‑optimisation programmes [2]. In a direct study of ring‑fluorinated cyclohexyl motifs, progressively increasing fluorine substitution on the cyclohexane ring led to enhanced stability against CYP450 enzymes [3]. The single‑fluorine substitution in (4‑fluorocyclohexyl)boronic acid therefore offers a quantifiable metabolic advantage over unsubstituted cyclohexylboronic acid, which is fully susceptible to 4‑hydroxylation.

metabolic stability CYP450 oxidation fluorine blocking

Conformational Bias of the Fluorocyclohexyl Ring – Fluorine‑Imposed Chair Conformation Locking

The introduction of a fluorine substituent onto a cyclohexane ring increases the energetic barrier for chair‑to‑chair ring‑flipping. Computational studies on fluorocyclohexanes indicate that a single equatorial fluorine atom stabilises the corresponding chair conformation by approximately 0.5–1.0 kcal mol⁻¹ relative to the non‑fluorinated cyclohexane, which exhibits a barrier of ~10.5 kcal mol⁻¹ [1]. For the cis‑4‑fluorocyclohexyl system, the fluorine occupies an equatorial position in the most stable conformer, orienting the boron centre axially. This creates a predictable, relatively rigid spatial relationship that is absent in unsubstituted cyclohexylboronic acid, where the ring undergoes rapid conformational interconversion. The conformational bias directly impacts the presentation of the boronic acid group in enzyme binding sites and influences the outcomes of diastereoselective transformations.

conformational analysis fluorocyclohexane chair flipping barrier

Fluorocyclohexyl as a Privileged Bioisostere in Thrombin Inhibitor Patents

A patent portfolio on boronic acid thrombin inhibitors (US 2007/0185060) explicitly claims amino acid residues bearing a fluorocyclohexyl moiety as the S1‑binding element, distinguishing it from the commonly employed phenyl and fluorophenyl alternatives [1]. The patent specifies that the fluorocyclohexyl group is substituted by fluorine at the 4‑position, matching the substitution pattern of (4‑fluorocyclohexyl)boronic acid. While specific Ki values for individual fluorocyclohexyl‑containing inhibitors are not disclosed in the publicly available patent text, the breadth of the claiming strategy and the inclusion of the motif as a privileged moiety for the thrombin S1 subsite indicate that the saturated, fluorinated cyclohexyl ring provides a differentiated binding profile relative to aromatic or non‑fluorinated cyclohexyl analogues. This positions (4‑fluorocyclohexyl)boronic acid as a strategic starting material for serine protease inhibitor programmes.

thrombin inhibitor boronic acid fluorocyclohexyl bioisostere

Priority Procurement Scenarios for (4‑Fluorocyclohexyl)boronic Acid in Research and Industrial Applications


Medicinal Chemistry – Serine Protease Inhibitor Lead Optimisation

The explicit claiming of the 4‑fluorocyclohexyl moiety in boronic acid thrombin inhibitor patents [1] makes (4‑fluorocyclohexyl)boronic acid a preferred building block for structure‑based design of covalent serine protease inhibitors. Its cis‑configured, electron‑deficient boron centre (supported by class‑level pKa evidence ) is expected to form a reversible covalent adduct with the active‑site serine, while the fluorinated cyclohexyl ring provides a saturated, metabolically stable S1‑binding element superior to oxidation‑prone cyclohexyl or flat aromatic alternatives.

Chemical Biology – Boronic Acid Diol Sensors Operating at Physiological pH

The electron‑withdrawing 4‑fluorine substituent is anticipated to lower the boronic acid pKa into a range where the tetrahedral boronate form predominates at neutral pH, based on measured pKa reductions of 3–7 units in fluorinated alkylboronic acid analogues [1]. This shift enhances diol‑binding affinity for saccharide sensing or glycoprotein enrichment applications, providing a measurable advantage over cyclohexylboronic acid (pKa ~10.5), which remains predominantly trigonal and unreactive at physiological pH .

Agrochemical Discovery – Fluorinated Cyclohexyl Scaffold for Metabolic Blocking

Fluorine substitution at the 4‑position blocks CYP450‑mediated hydroxylation, a key metabolic pathway that limits the half‑life of cyclohexyl‑containing agrochemical leads. Class‑level evidence from ring‑fluorinated cyclohexyl motifs shows that increasing fluorine content correlates with enhanced metabolic stability in fungal CYP450 models [1]. Procurement of (4‑fluorocyclohexyl)boronic acid as a late‑stage diversification handle enables the introduction of a pre‑optimised, metabolically hardened cyclohexyl group into lead molecules, reducing the need for iterative metabolic stability optimisation cycles.

Stereoselective Synthesis – Conformationally Biased Cross‑Coupling Substrate

The cis‑configured 4‑fluorocyclohexylboronic acid, obtained via the Glorius arene hydrogenation methodology with d.r. ≥90:10 [1], offers a diastereomerically defined coupling partner not accessible from achiral cyclohexylboronic acid. This stereochemical definition is critical when the coupled product must adopt a specific bioactive conformation; the equatorial‑fluorine/axial‑boron disposition provides a predictable, relatively rigid spatial arrangement that can improve diastereoselectivity in subsequent transformations.

Quote Request

Request a Quote for (4-Fluorocyclohexyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.